N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide)
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Overview
Description
N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) is a synthetic organic compound characterized by the presence of a pyridine ring substituted at the 3 and 4 positions with bis(2-(4-chlorophenoxy)acetamide) groups
Scientific Research Applications
N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide), also known as 2-(4-chlorophenoxy)-N-{3-[2-(4-chlorophenoxy)acetamido]pyridin-4-yl}acetamide, is the eukaryotic initiation factor 2 (eIF2) . This protein plays a crucial role in protein synthesis and the regulation of mRNA translation .
Mode of Action
The compound acts as an inhibitor of the integrated stress response (ISR) . It imparts resistance to cells against the downstream effects of eIF2α phosphorylation, such as the induction of activating transcription factor 4 (ATF4) and eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the integrated stress response . This inhibition disrupts the normal response to ER stress, impairing the cell’s ability to adapt to changes in the endoplasmic reticulum environment .
Pharmacokinetics
This suggests that it has good bioavailability and can reach the central nervous system effectively .
Result of Action
The inhibition of the integrated stress response by this compound leads to a reversal of the effects of eIF2α phosphorylation . This results in the restoration of the cell’s translation capacity, potentially impacting the production of proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) typically involves the reaction of pyridine-3,4-dicarboxylic acid with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a different substitution pattern on the pyridine ring.
ISRIB (trans-N,N’-cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide): Another compound with similar structural features but different biological activities.
Uniqueness
N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-14-1-5-16(6-2-14)29-12-20(27)25-18-9-10-24-11-19(18)26-21(28)13-30-17-7-3-15(23)4-8-17/h1-11H,12-13H2,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUOLPROMLEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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